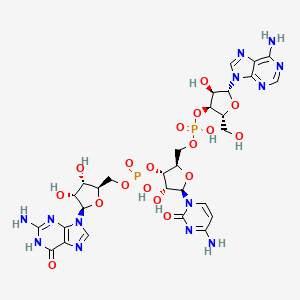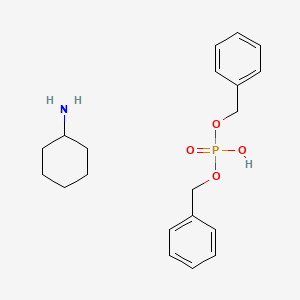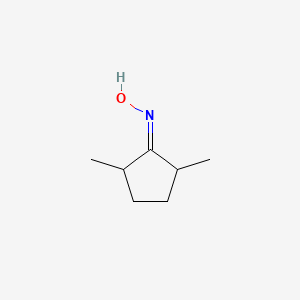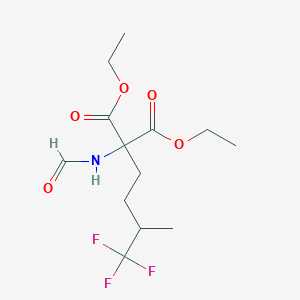![molecular formula C9H17NO3 B14738078 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one CAS No. 2176-48-9](/img/structure/B14738078.png)
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is a chemical compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-(2-chloroethoxy)ethanol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-2-one derivatives, while substitution reactions can produce various halogenated piperidines .
Applications De Recherche Scientifique
1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in drug development.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and piperidine moieties allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-[2-(2-Hydroxyethoxy)ethyl]piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(2-Hydroxyethyl)piperidine: This compound is structurally similar but lacks the additional ethoxy group.
Uniqueness: 1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and ethoxy groups enhances its solubility and ability to participate in diverse chemical reactions, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
2176-48-9 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethoxy)ethyl]piperidin-2-one |
InChI |
InChI=1S/C9H17NO3/c11-6-8-13-7-5-10-4-2-1-3-9(10)12/h11H,1-8H2 |
Clé InChI |
BISIKHAIUSREFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)

![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)


![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)

![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
